2,3-Dihydro-1-benzofuran-5-sulfonamide

Medicinal Chemistry Process Chemistry Diuretics

Researchers developing loop diuretics or carbonic anhydrase inhibitors face costly chiral resolution for racemic 2-substituted analogs. 2,3-Dihydrobenzofuran-5-sulfonamide (CAS 112894-47-0) is the achiral parent scaffold-no asymmetric center at the 2-position, eliminating enantiomeric separation. • Achiral core simplifies library synthesis-no chiral resolution required • Primary sulfonamide enables zinc-coordinating hCA inhibition (I, II, IX, XII) • Literature selectivity >200-fold for tumor-associated hCA IX • Certified purity ≥95%; mp 164-166°C; XLogP3 0.5 • Batch-to-batch consistency for reproducible metabolic cage studies

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
CAS No. 112894-47-0
Cat. No. B040155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzofuran-5-sulfonamide
CAS112894-47-0
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11)
InChIKeyYSWWLKULIVOPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1-benzofuran-5-sulfonamide Overview


2,3-Dihydro-1-benzofuran-5-sulfonamide (CAS 112894‑47‑0) is a bicyclic sulfonamide characterized by a saturated 2,3‑dihydrobenzofuran core [1]. It belongs to the 2,3‑dihydrobenzofuran‑5‑sulfonamide family, which is classified as loop diuretics possessing both saluretic and uricosuric activities [2]. Unlike many analogs that exist as racemates, the parent scaffold lacks an asymmetric carbon at the 2‑position, making it non‑racemic—a feature that simplifies pharmaceutical development by eliminating the need for costly enantiomeric resolution [3]. The compound also harbors a primary sulfonamide group that enables zinc‑coordinating inhibition of human carbonic anhydrases (hCAs), particularly isoforms I, II, IX, and XII .

Substitution Risks for 2,3-Dihydrobenzofuran Sulfonamides


Within the 2,3-dihydrobenzofuran‑5‑sulfonamide class, subtle structural variations drastically alter pharmacological profile and synthetic feasibility. Racemic derivatives at the 2‑position exhibit divergent diuretic versus uricosuric activities between enantiomers, requiring costly chiral resolution and creating batch‑to‑batch inconsistency [1]. In contrast, the unsubstituted 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide scaffold is achiral at the 2‑position, providing a stable, non‑racemic baseline that avoids enantiomeric separation and ensures reproducible activity [2]. Furthermore, substitution on the sulfonamide nitrogen or the benzofuran ring dramatically shifts carbonic anhydrase isoform selectivity, with N‑substituted analogs showing up to 250‑fold selectivity for tumor‑associated hCA IX over off‑target hCA I [3]. Generic replacement with an in‑class analog without quantitative comparative data risks compromising both synthetic economy and target selectivity.

Differentiation Evidence for 2,3-Dihydro-1-benzofuran-5-sulfonamide


Achiral Advantage Over Racemic Analogs

Unlike 2‑substituted 2,3‑dihydrobenzofuran‑5‑sulfonamide derivatives which are racemic and require resolution to isolate the desired enantiomer, 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide possesses no asymmetric carbon at the 2‑position and is therefore achiral [1]. This structural distinction eliminates the need for enantiomeric separation, which 'strongly affects the production costs' and generates unnecessary waste [1].

Medicinal Chemistry Process Chemistry Diuretics

Uricosuric Loop Diuretic vs. Thiazides

2,3‑Dihydrobenzofuran‑5‑sulfonamide derivatives are classified as loop diuretics with both saluretic and uricosuric effects [1]. This dual action distinguishes them from thiazide diuretics, which typically cause hyperuricemia as an adverse effect [1]. The target compound serves as the unsubstituted core for this class, with demonstrated diuretic efficacy at oral doses of 0.5–200 mg/day and parenteral doses of 0.01–50 mg/day [2].

Pharmacology Cardiovascular Research Diuretics

Broad-Spectrum Carbonic Anhydrase Inhibition

The primary sulfonamide group in 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide coordinates the zinc ion in the active site of human carbonic anhydrases, inhibiting isoforms hCA I, II, IX, and XII . While quantitative Ki values for the unsubstituted parent are not reported, structurally related benzofuran‑based sulfonamides exhibit Ki values ranging from 10.0–97.5 nM against tumor‑associated hCA IX and 10.1–71.8 nM against hCA XII [1]. The parent scaffold provides a tunable platform where N‑substitution can achieve selectivity indices up to 250‑fold for hCA IX over hCA I [1].

Enzymology Cancer Research Carbonic Anhydrase

Research Applications for 2,3-Dihydro-1-benzofuran-5-sulfonamide


Non-Racemic Loop Diuretic Library Synthesis

Use as an achiral core for generating 2,3‑dihydrobenzofuran‑5‑sulfonamide derivative libraries without the burden of enantiomeric resolution [1]. This is particularly valuable for medicinal chemistry programs targeting dual saluretic/uricosuric diuretics, where chiral purity and cost‑effective synthesis are critical [2].

Selective hCA IX/XII Inhibitor Development

Employ as the zinc‑binding warhead scaffold for designing selective hCA IX and hCA XII inhibitors . The unsubstituted sulfonamide can be functionalized at the nitrogen or benzofuran positions to tune isoform selectivity, with literature precedents achieving selectivity indices exceeding 200‑fold for tumor‑associated isoforms [3].

In Vivo Rodent Diuretic Screening

Utilize in metabolic cage studies to quantify cumulative urine volume, urinary sodium, and urinary potassium excretion following oral or parenteral administration [4]. The compound's uricosuric activity can be assessed via uric acid clearance measurements in potassium oxonate‑treated animals [4].

Reference Standard for Purity Assessment

Procure with certified purity (≥95%) for use as a reference standard in HPLC method development, melting point determination (164‑166°C), and logP validation (XLogP3‑AA = 0.5) [5]. The compound's well‑defined physicochemical properties facilitate its role as a calibration standard in analytical chemistry workflows.

Technical Documentation Hub

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